molecular formula C15H17FN4O3 B1671340 エノキサシン CAS No. 74011-58-8

エノキサシン

カタログ番号: B1671340
CAS番号: 74011-58-8
分子量: 320.32 g/mol
InChIキー: IDYZIJYBMGIQMJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生化学分析

Biochemical Properties

Enoxacin is bactericidal, meaning it kills bacteria. Its mode of action depends on blocking bacterial DNA replication by binding itself to an enzyme called DNA gyrase . This enzyme allows the untwisting required to replicate one DNA double helix into two . Enoxacin is active against both Gram-positive and Gram-negative bacteria .

Cellular Effects

Enoxacin has been found to have various effects on cells. For instance, it has been shown to enhance RNA interference and promote microRNA processing, as well as the production of free radicals . Apart from its proapoptotic, cell cycle arresting, and cytostatic effects, enoxacin also manifests a limitation of cancer invasiveness .

Molecular Mechanism

Enoxacin exerts its bactericidal action via the inhibition of the essential bacterial enzyme DNA gyrase (DNA Topoisomerase II) . By binding to this enzyme, enoxacin prevents bacterial DNA replication, transcription, repair, and recombination .

Temporal Effects in Laboratory Settings

In laboratory settings, the bactericidal effects of enoxacin increase with increasing ratios of peak concentrations to MIC . Little or no effect is observed following the second and third dose against regrowing strains .

Dosage Effects in Animal Models

In animal studies, pregnant animals were given enoxacin and some babies were born with problems . Enoxacin, like other fluoroquinolones, can cause degenerative changes in weight-bearing joints of young animals .

Metabolic Pathways

Enoxacin is metabolized in the liver. Some isozymes of the cytochrome P-450 hepatic microsomal enzyme system are inhibited by enoxacin . After a single dose, more than 40% is recovered in urine by 48 hours as unchanged drug .

Transport and Distribution

Enoxacin is distributed widely throughout the body, with a dose-independent apparent volume of distribution . It is well distributed into renal and prostatic tissue; the concentrations achieved in these tissues tend to exceed the MICs for most urinary pathogens .

化学反応の分析

反応の種類: エノキサシンは、酸化、還元、置換など、様々な化学反応を起こします .

一般的な試薬と条件:

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、エノキサシンの酸化は、様々な酸化誘導体の生成につながる可能性があります .

類似化合物との比較

生物活性

Enalaprilat is the active metabolite of enalapril, a widely used angiotensin-converting enzyme (ACE) inhibitor. This compound plays a significant role in the management of hypertension and heart failure by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The biological activity of enalaprilat extends beyond its antihypertensive effects, influencing various physiological and pathological processes.

Enalaprilat functions primarily by inhibiting ACE, leading to:

  • Decreased Angiotensin II Levels : This results in vasodilation and reduced blood pressure.
  • Increased Bradykinin Levels : Elevated bradykinin contributes to vasodilation but may also lead to side effects such as cough.
  • Altered Renin-Angiotensin System : Inhibition of ACE leads to increased plasma renin activity and angiotensin I levels.

Pharmacokinetics

  • Absorption : Enalaprilat is poorly absorbed when taken orally; thus, it is typically administered intravenously.
  • Bioavailability : Approximately 40% of the administered dose is converted to enalaprilat.
  • Half-life : The functional half-life is about 11 hours, which can be prolonged in patients with renal impairment.

Antihypertensive Action

Enalaprilat effectively lowers blood pressure in patients with hypertension. Its action on the renin-angiotensin system reduces vascular resistance and decreases fluid retention.

Cardiovascular Protection

Research indicates that enalaprilat provides additional cardiovascular benefits:

  • Reduction in Left Ventricular Hypertrophy : Studies have shown that ACE inhibitors like enalaprilat can reduce hypertrophy in patients with heart failure.
  • Improvement in Endothelial Function : Enalaprilat has been associated with improved endothelial function, which is crucial for vascular health.

Case Studies and Research Findings

  • Combination Therapy in Colorectal Cancer :
    • A study evaluated the effects of enalapril combined with 5-fluorouracil (5-FU) on colorectal cancer cells. Results showed that enalapril enhanced the anti-tumor effects of 5-FU by increasing apoptosis and reducing cell migration. The combination therapy also decreased tumor fibrosis and collagen content, suggesting a potential role for enalapril in cancer treatment alongside traditional therapies .
  • Effects on Oxidative Stress :
    • Research indicated that enalaprilat increases malondialdehyde (MDA) levels, a marker of oxidative stress, while reducing total thiol levels and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This suggests that while enalaprilat has protective cardiovascular effects, it may also induce oxidative stress under certain conditions .
  • Impact on Renal Function :
    • Enalaprilat has been shown to have protective effects on renal function in diabetic patients. It reduces proteinuria and slows the progression of diabetic nephropathy by decreasing intraglomerular pressure through its vasodilatory effects on the efferent arterioles .

Data Table: Summary of Biological Activities

Biological ActivityEffectReferences
AntihypertensiveDecreases blood pressure
Cardiovascular ProtectionReduces left ventricular hypertrophy
Cancer Therapeutic PotentialEnhances efficacy of 5-FU
Oxidative StressIncreases MDA; decreases antioxidant activity
Renal ProtectionReduces proteinuria in diabetic patients

特性

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O3/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20/h7-8,17H,2-6H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYZIJYBMGIQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022984
Record name Enoxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Enoxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.09e+00 g/L
Record name Enoxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00467
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enoxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Enoxacin exerts its bactericidal action via the inhibition of the essential bacterial enzyme DNA gyrase (DNA Topoisomerase II).
Record name Enoxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00467
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

74011-58-8
Record name Enoxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74011-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enoxacin [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074011588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enoxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00467
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name enoxacin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758416
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Enoxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/325OGW249P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Enoxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

220-224 °C, 220 - 224 °C
Record name Enoxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00467
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enoxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

About 10 g of AT-2266.hydrochloride was dissolved to hot water (about 70° C.) and the solution was neutralized with 15% aqueous solution of sodium hydroxide which was warmed to 70° C. previously. The precipitate was collected by filtration and dried at 70° to 80° C. for elimination of adhering water to give the AT-2266.sesquihydrate.
Name
AT-2266.hydrochloride
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The tetrabutyl ammonium salt of enoxacin [J. Med. Chem., 27, 292 (1984)] was prepared and converted into the corresponding dimethylacetal, using the procedure described for the corresponding norfloxacin analog in Example 15 (but done on a 0.112 mmol scale). This was coupled to 6-aminopenicillanic acid (24.2mg, 0.112 mmol) by following the procedure as described for the preparation of the product in Example 33. The product, which was very unstable, was purified by preparative liquid chromatography (C-18 reverse phase, 0-100% aqueous acetonitrile gradient) to give an amorphous, pale yellow powder after lyophilization (16.4 mg, 25% yield).
[Compound]
Name
dimethylacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24.2 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enoxacin
Reactant of Route 2
Reactant of Route 2
Enoxacin
Reactant of Route 3
Enoxacin
Reactant of Route 4
Enoxacin
Reactant of Route 5
Enoxacin
Reactant of Route 6
Enoxacin
Customer
Q & A

A: Enoxacin, a fluoroquinolone antibiotic, exerts its antibacterial effect by inhibiting bacterial DNA gyrase []. This enzyme is crucial for bacterial DNA replication and transcription. By blocking its function, Enoxacin prevents bacterial growth and proliferation.

A: Enoxacin binds to the B2 subunit of vacuolar H+-ATPase (V-ATPase), disrupting its interaction with microfilaments []. This interaction is important for osteoclast function, and its disruption by Enoxacin leads to inhibition of osteoclastogenesis and bone resorption [, ].

A: Yes, Enoxacin has been shown to enhance microRNA (miRNA) processing by stabilizing the Dicer complex, an enzyme responsible for miRNA maturation []. This stabilization leads to increased miRNA levels, which can have diverse downstream effects on gene expression.

A: Research suggests that Enoxacin can reduce the expression of miR-34a-5p in preadipocytes []. This reduction leads to an upregulation of miR-34a-5p target genes, such as Fgfr1, Klb, and Sirt1, ultimately enhancing FGF21 signaling and promoting beige adipogenesis. This mechanism is thought to contribute to Enoxacin's ability to mitigate diet-induced obesity [].

ANone: The molecular formula of Enoxacin is C19H22FN3O3, and its molecular weight is 359.4 g/mol. Unfortunately, the provided research papers do not include specific spectroscopic data for Enoxacin.

ANone: The provided research papers primarily focus on the biological activity and pharmacokinetic properties of Enoxacin. There is limited information regarding its material compatibility and stability under various conditions.

ANone: Enoxacin is not known to possess catalytic properties. Its primary mode of action revolves around binding and inhibiting specific target proteins, such as bacterial DNA gyrase and V-ATPase.

A: Yes, in silico studies, including molecular docking and ADMET (adsorption, distribution, metabolism, excretion, and toxicology) models, have been employed to investigate the potential binding mechanisms of Enoxacin and its derivatives []. These analyses help assess the drug-likeness of the compounds and guide the development of more potent inhibitors.

A: Studies indicate that the carboxyl group at the third carbon atom, fluorine at the seventh carbon atom, and nitrogen at the eighth position of the naphtyridine ring are essential for Enoxacin's anticancer properties [].

ANone: The provided research papers mainly focus on the immediate pharmacokinetic properties and biological effects of Enoxacin. Information on its long-term stability under various conditions or specific formulation strategies to enhance stability, solubility, or bioavailability is limited.

ANone: The provided research papers do not delve into specific SHE regulations. As with all pharmaceuticals, Enoxacin's development, manufacturing, and use are subject to strict regulatory guidelines to ensure its safety and efficacy.

A: Enoxacin is rapidly and almost completely absorbed after oral administration, achieving peak plasma concentrations within 1-2 hours [, ]. It is widely distributed in body fluids and tissues, including bronchial secretions and lung tissue []. Enoxacin is primarily metabolized in the liver to its major metabolite, 4-oxo-Enoxacin, and excreted mainly through the kidneys [, ].

A: Yes, ingesting Enoxacin after a meal has been shown to increase its absorption [].

A: Enoxacin's clearance is reduced in patients with renal impairment, leading to a prolonged elimination half-life []. Dosage adjustments are necessary for individuals with creatinine clearances below 30 ml/min to avoid drug accumulation and potential toxicity [].

A: When co-administered with fenbufen, Enoxacin has shown circadian variation in its convulsive activity in mice []. The susceptibility to Enoxacin-induced convulsions was higher between 3:00 PM and 6:00 PM and lower between 9:00 AM and 3:00 PM, potentially attributed to variations in brain Enoxacin levels [].

A: Studies have shown that Enoxacin is effective against various bacterial infections when administered both orally and intravenously. For instance, in a rabbit model of methicillin-resistant Staphylococcus aureus endocarditis, oral Enoxacin was found to be as effective as intravenous vancomycin [].

A: Yes, Enoxacin has demonstrated efficacy in various animal models of bacterial infections. For example, it effectively treated experimental Pseudomonas corneal ulcers in rabbits, significantly reducing bacterial counts in corneas [].

ANone: While in vitro studies show promising anticancer activity, more extensive in vivo research is needed to confirm Enoxacin's efficacy as an anticancer agent.

A: Enoxacin exhibits a relatively low frequency of bacterial resistance development in vitro []. For instance, the mutation frequency of Pseudomonas aeruginosa in the presence of Enoxacin was significantly lower compared to nalidixic acid [].

ANone: The primary mechanism of resistance to Enoxacin and other fluoroquinolones often involves mutations in the genes encoding DNA gyrase and topoisomerase IV, the target enzymes of this class of antibiotics. These mutations can reduce the binding affinity of Enoxacin to these enzymes, rendering the drug less effective.

ANone: While Enoxacin is generally well-tolerated, information on its potential long-term effects, particularly in the context of chronic use for conditions like major depressive disorder (MDD), is limited and requires further investigation.

A: Yes, Bis-Enoxacin, a bisphosphonate derivative of Enoxacin, has been studied for its ability to target bone tissue []. This derivative shows promise as a bone-directed antibiotic and anti-resorptive agent, potentially useful in conditions involving bone loss.

ANone: The provided research papers do not extensively explore the use of biomarkers to predict Enoxacin efficacy, monitor treatment response, or identify adverse effects.

A: High-performance liquid chromatography (HPLC) is widely used to determine Enoxacin concentrations in various biological samples, including plasma, urine, saliva, and tissue [, , , ].

ANone: The provided research papers primarily focus on Enoxacin's pharmacological properties and do not contain information about its environmental impact or degradation pathways.

A: Yes, the formulation of Enoxacin can affect its dissolution rate. For example, Enoxacin dispersible tablets exhibited bioequivalence to conventional Enoxacin tablets, suggesting similar dissolution profiles and absorption characteristics [].

ANone: Details regarding the specific validation parameters (accuracy, precision, specificity) of the analytical methods employed in the provided research papers are not included.

ANone: The research papers do not provide details about the specific quality control and assurance measures implemented during Enoxacin's development, manufacturing, and distribution.

ANone: Information regarding Enoxacin's potential to elicit immune responses or strategies to modulate its immunogenicity is not provided in the research papers.

ANone: The provided research papers do not cover Enoxacin's interactions with drug transporters. Further research is needed to understand how these interactions might affect its pharmacokinetic profile.

A: Yes, Enoxacin can inhibit cytochrome P450 (CYP) enzymes, particularly CYP1A2, which is responsible for the metabolism of various drugs, including theophylline [, , ].

A: Co-administration of Enoxacin and theophylline can significantly increase theophylline plasma concentrations, potentially leading to theophylline toxicity [, , ]. Careful monitoring of theophylline levels and dose adjustments are crucial when these drugs are used concurrently.

ANone: The research primarily focuses on Enoxacin's pharmacological aspects, and specific details regarding its biocompatibility and biodegradability are not included.

A: The choice of an alternative antibiotic depends on the specific bacterial infection and its susceptibility profile. For example, while Enoxacin has shown efficacy against methicillin-resistant Staphylococcus aureus endocarditis in a rabbit model, vancomycin remains a viable treatment option [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。